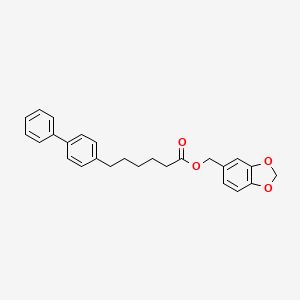
Monoacylglycerol Lipase Inhibitor 21
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Monoacylglycerol Lipase Inhibitor 21 is a compound designed to inhibit the activity of monoacylglycerol lipase, an enzyme responsible for the hydrolysis of monoacylglycerols into free fatty acids and glycerol. This enzyme plays a crucial role in the metabolism of 2-arachidonoylglycerol, an endocannabinoid involved in various physiological processes, including pain sensation, inflammation, and neuroprotection .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Monoacylglycerol Lipase Inhibitor 21 typically involves the preparation of benzylpiperidine derivativesCommon reagents used in these reactions include benzyl halides and piperidine derivatives .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to maintain the stability of the compound and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
Monoacylglycerol Lipase Inhibitor 21 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced form.
Substitution: Nucleophilic substitution reactions are common, where benzyl groups are introduced or replaced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Benzyl halides and piperidine derivatives are typical reagents.
Major Products
The major products formed from these reactions include various benzylpiperidine derivatives, which retain the inhibitory activity against monoacylglycerol lipase .
Scientific Research Applications
Monoacylglycerol Lipase Inhibitor 21 has a wide range of scientific research applications:
Mechanism of Action
Monoacylglycerol Lipase Inhibitor 21 exerts its effects by binding to the active site of monoacylglycerol lipase, thereby inhibiting its enzymatic activity. This inhibition prevents the hydrolysis of 2-arachidonoylglycerol, leading to increased levels of this endocannabinoid. The elevated levels of 2-arachidonoylglycerol activate cannabinoid receptors, which are involved in modulating pain, inflammation, and neuroprotection .
Comparison with Similar Compounds
Similar Compounds
JZL184: A potent and selective inhibitor of monoacylglycerol lipase, used in various preclinical studies.
Uniqueness
Monoacylglycerol Lipase Inhibitor 21 is unique due to its specific binding affinity and selectivity for monoacylglycerol lipase. Unlike some other inhibitors, it offers a balanced profile of potency and selectivity, making it a valuable tool for both research and therapeutic applications .
Properties
IUPAC Name |
1,3-benzodioxol-5-ylmethyl 6-(4-phenylphenyl)hexanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26O4/c27-26(28-18-21-13-16-24-25(17-21)30-19-29-24)10-6-1-3-7-20-11-14-23(15-12-20)22-8-4-2-5-9-22/h2,4-5,8-9,11-17H,1,3,6-7,10,18-19H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFJKVGCIWVHQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)COC(=O)CCCCCC3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
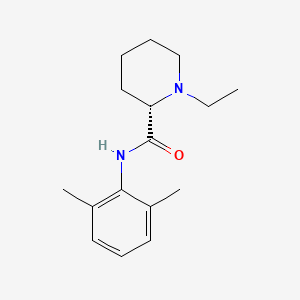
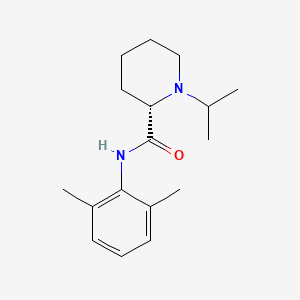

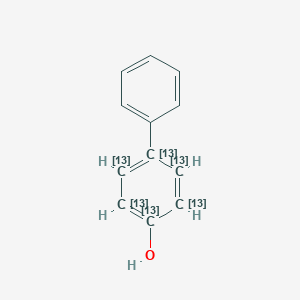
![(3S,4S,7aR,12bS)-3-(cyclopropylmethyl)-7-methoxy-3-methyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-9-olate;hydrochloride](/img/structure/B570578.png)
![Fucose, L-, [6-3H]](/img/structure/B570579.png)

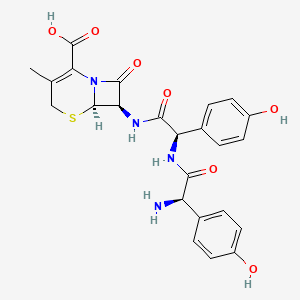
![[(1R,4Ar,4bS,7R,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,7,9,10,10a-decahydrophenanthren-1-yl]methanol](/img/structure/B570583.png)
![(3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[4-(dimethylamino)-6-methyl-3-trimethylsilyloxyoxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-(4-methoxy-4,6-dimethyl-5-trimethylsilyloxyoxan-2-yl)oxy-10-(2-methoxypropan-2-yloxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B570590.png)
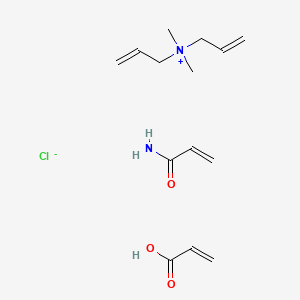
![[2-(2-Methoxyethyl)phenyl]methanol](/img/structure/B570593.png)
